1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Description
Properties
IUPAC Name |
1-ethylimidazo[1,2-b]pyrazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-10-3-4-11-7(10)6(5-9-11)8(12)13/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUGDXXSRNKNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazo[1,2-b]pyrazole Core
A common approach involves the condensation of 5-aminopyrazole derivatives with aldehydes and isocyanides under mild conditions, often employing the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. This method allows rapid assembly of the fused heterocyclic system in a one-pot process.
Microwave-assisted GBB Reaction :
Microwave irradiation (e.g., 80 °C, 150 W, 10 min) facilitates the cyclocondensation of ethoxymethylene malononitrile with hydrazine to yield 5-aminopyrazole intermediates, which then undergo GBB three-component reactions with aldehydes and isocyanides to form substituted imidazo[1,2-b]pyrazoles with yields up to 83%.One-pot Two-step GBB Method :
Sequential addition of reagents in ethanol followed by aqueous workup and mild acid catalysis (e.g., trifluoroacetic acid) at room temperature yields highly substituted imidazo[1,2-b]pyrazoles efficiently.
Introduction of the Ethyl Group at N-1
N-alkylation of the imidazo[1,2-b]pyrazole nucleus is typically achieved by:
Installation of the Carboxylic Acid Group at the 7-Position
The carboxylic acid moiety can be introduced by:
- Direct carboxylation of a suitable precursor.
- Hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or basic conditions to yield the free acid.
For example, ethyl 7-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid under controlled conditions.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclocondensation (Microwave) | Ethoxymethylene malononitrile + Hydrazine, EtOH, 80 °C | Formation of 5-aminopyrazole intermediate | Complete conversion |
| 2 | GBB Three-Component Reaction | Aldehyde + Isocyanide + TFA catalyst, room temp | Imidazo[1,2-b]pyrazole core formation | 65–83 |
| 3 | N-Alkylation | NaH, DMF, 0 °C; then ethyl halide | N-ethyl imidazo[1,2-b]pyrazole | 82 (typical) |
| 4 | Ester Hydrolysis | Acidic or basic hydrolysis | 7-Carboxylic acid derivative | Variable, ~70–90 |
Detailed Experimental Findings
- Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.
- The order of reagent addition is critical to avoid side reactions and complex mixtures.
- Protection of sensitive groups (e.g., using SEM chloride for hydroxyl protection) can be employed to improve selectivity and stability during bromination or other functionalization steps.
- Purification is generally achieved by flash column chromatography using silica gel and appropriate solvent systems (e.g., ethyl acetate/methanol or isohexane/ethyl acetate mixtures).
- The presence of water during cyclocondensation can complicate the reaction mixture, necessitating careful control of solvent purity.
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted imidazo[1,2-b]pyrazoles.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound features a fused imidazole and pyrazole ring system, which contributes to its diverse bioactivity. Its mechanism of action involves interactions with specific molecular targets, including enzymes and receptors, modulating their activity and influencing cellular pathways. Notably, it has been shown to affect signaling pathways such as ERK and AKT, which are crucial in cancer progression and inflammatory responses .
Medicinal Chemistry
1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its derivatives have been investigated for potential therapeutic properties, including:
- Anti-cancer Activity : The compound exhibits potent anticancer properties against various cancer cell lines. For instance, it has shown IC50 values of 16.54 nM for HL-60 leukemia cells and 27.24 nM for MOLT-4 cells, indicating significant cytotoxic effects.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| DU385 | HL-60 | 16.54 |
| DU385 | MOLT-4 | 27.24 |
| DU443 | MOLT-4 | 104.2 |
- Anti-inflammatory Activity : The compound demonstrates anti-inflammatory effects by inhibiting neutrophil chemotaxis through interference with ERK1/2 and AKT signaling pathways .
Biological Studies
The compound is widely used in biological studies to explore enzyme inhibition and protein interactions. It influences metabolic pathways by interacting with enzymes involved in apoptosis and cell signaling:
- Enzyme Interactions : It has been shown to affect enzymes linked to apoptosis, leading to altered gene expression and cellular metabolism.
- Cellular Effects : Research indicates that the compound can induce apoptosis in leukemia cells through specific signaling pathways involving caspase activation .
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-b]pyrazole possess antimicrobial activities against various pathogens. This suggests potential applications in treating infectious diseases, highlighting the compound's versatility in medicinal applications .
Study on Leukemia Cells
In a study evaluating the anti-leukemic effects of this compound derivatives (DU325), significant cytotoxicity was observed against human acute myeloid leukemia (AML) cells. The treatment led to mitochondrial depolarization, activation of caspase-3, and increased expression of differentiation markers in treated cells .
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related pyrazole compounds demonstrated their ability to inhibit pro-inflammatory cytokines effectively. This study highlighted the potential for using similar compounds in therapeutic contexts for inflammatory diseases .
Mechanism of Action
1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is unique due to its specific structural features and biological activities. Similar compounds include other imidazo[1,2-b]pyrazoles and related heterocycles, which may differ in their substitution patterns and functional groups.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2-(4-fluorophenyl) analog (8a) exhibits a higher molecular weight (259.23 g/mol) and distinct NMR signals due to aromatic fluorine interactions . The ethyl ester derivative serves as a synthetic precursor, with ester-to-acid hydrolysis critical for bioactive compound generation .
- Melting Points : Only 8a reports a melting point (187–190°C), suggesting crystalline stability influenced by the fluorophenyl group .
Antiproliferative Activity
- Hydrazide Derivatives: Compound 4I (2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (4-benzyloxy-3-methoxy-benzylidene)-hydrazide) demonstrated 1.4-fold higher efficacy than Vemurafenib against drug-resistant melanoma cells (MEOV PLX-R). Its hydrogel formulation (R4HG-4I) showed sustained release and shear-thinning properties suitable for topical applications .
- Fluorophenyl Analogs : While 8a’s direct activity is unreported, fluorinated analogs are often explored for enhanced target binding via fluorine’s electronegativity and metabolic stability .
Enzymatic Inhibition
Biological Activity
Overview
1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features an imidazo[1,2-b]pyrazole core with a carboxylic acid functional group, which enhances its solubility and reactivity. Its biological activity has been investigated across various studies, revealing promising applications in cancer therapy and anti-inflammatory treatments.
The biological activity of this compound involves its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, influencing cellular pathways associated with inflammation and cancer progression. For instance, compounds within this class have been shown to inhibit certain signaling pathways involved in cell survival and proliferation, particularly in hematological malignancies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-b]pyrazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:
These studies demonstrate that the compound can induce apoptosis in various cancer cell lines through different mechanisms, including the activation of caspase pathways and modulation of survival signaling.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit neutrophil chemotaxis by interfering with key signaling pathways such as ERK1/2 and p38 MAPK. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
Case Study 1: Acute Myeloid Leukemia (AML)
In a study involving human AML cells treated ex vivo with imidazo[1,2-b]pyrazole derivatives, significant cytotoxic effects were observed. The treatment led to increased mitochondrial depolarization and activation of apoptotic markers such as caspase-3, indicating a robust mechanism for inducing cell death in malignant cells .
Case Study 2: Melanoma Resistance
A hydrogel formulation containing imidazo-pyrazoles was tested on Vemurafenib-resistant melanoma cells. The results indicated that the formulation was more effective than traditional therapies, highlighting the potential of these compounds in overcoming drug resistance .
Q & A
Q. What are the standard synthetic routes for preparing 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves four key steps: (1) formation of the imidazole ring via aldehyde-amine condensation under dehydrating conditions; (2) pyrazole ring introduction using hydrazine and carbonyl compounds; (3) ethyl group functionalization via alkylation; and (4) carboxylic acid formation through oxidation or hydrolysis. Industrial-scale methods optimize yield and purity using continuous flow reactors and automated systems . To enhance efficiency, reaction parameters (e.g., solvent polarity, temperature) should be systematically tested. For example, dimethyl sulfoxide (DMSO) or methanol may improve solubility during cyclization .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- High-performance liquid chromatography (HPLC) with UV detection for quantifying impurities.
- Mass spectrometry (MS) to verify molecular weight (e.g., ESI-MS for intact molecular ion detection).
- X-ray crystallography to resolve ambiguous stereochemistry or tautomeric forms .
- FT-IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. How does the carboxylic acid substituent influence solubility and stability?
The carboxylic acid group enhances aqueous solubility via hydrogen bonding, making it suitable for biological assays. However, the compound may degrade under prolonged exposure to light or moisture. Stability studies recommend storage at –20°C in desiccated, amber vials . Solubility in polar aprotic solvents (e.g., DMSO) exceeds 50 mg/mL, enabling stock solutions for in vitro testing .
Advanced Research Questions
Q. What mechanistic insights explain the divergent biological activities of structurally similar imidazo[1,2-b]pyrazole derivatives?
Biological activity variations arise from substituent effects on target binding. For example:
- Antimicrobial activity : The carboxylic acid group in 1-isobutyl derivatives enhances solubility, improving bacterial membrane penetration. In contrast, carboxamide analogs exhibit reduced activity due to weaker hydrogen bonding .
- Anticancer effects : Ethyl and methyl groups at specific positions modulate interactions with kinases (e.g., inhibiting ATP-binding pockets). Computational docking studies suggest that steric hindrance from bulky substituents (e.g., fluorophenyl) may reduce efficacy .
Comparative studies should use isogenic cell lines and standardized assay conditions to isolate structural contributions .
Q. How can researchers resolve contradictions in reported reaction yields for imidazo[1,2-b]pyrazole derivatives?
Discrepancies often stem from:
- Impurity profiles : Side products (e.g., regioisomers) may skew yield calculations. LC-MS or 2D NMR can identify hidden impurities .
- Catalyst variability : Transition-metal catalysts (e.g., Pd) may degrade over time, requiring fresh batches for reproducibility.
- Solvent effects : Polar solvents (e.g., DMF) may stabilize intermediates but increase side reactions. Systematic solvent screening (e.g., using Hansen solubility parameters) is advised .
Q. What strategies mitigate instability during functionalization of the imidazo[1,2-b]pyrazole core?
- Protecting groups : Temporarily masking the carboxylic acid with tert-butyl esters prevents undesired side reactions during alkylation .
- Low-temperature reactions : Conducting substitutions at –20°C reduces decomposition of sensitive intermediates .
- Inert atmospheres : Nitrogen or argon prevents oxidation during metal-catalyzed couplings .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
SAR strategies include:
- Substituent scanning : Systematic replacement of the ethyl group with halogens, alkyl chains, or heteroaryl groups to assess potency shifts.
- Bioisosteric replacement : Swapping the carboxylic acid with sulfonamide or tetrazole groups to balance solubility and target affinity .
- Protease sensitivity assays : Testing metabolic stability in liver microsomes to prioritize derivatives with longer half-lives .
Methodological Guidance
Q. How should researchers handle discrepancies in spectral data interpretation?
- Cross-validation : Use complementary techniques (e.g., X-ray crystallography to confirm NMR-derived tautomeric forms) .
- Computational modeling : DFT calculations predict ¹³C NMR shifts, aiding peak assignments .
- Collaborative verification : Share raw data with independent labs to rule out instrument-specific artifacts.
Q. What safety protocols are critical when handling this compound?
Q. How can stereochemical challenges in derivative synthesis be addressed?
- Chiral auxiliaries : Employ Evans’ oxazolidinones to control stereochemistry during alkylation .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomers for chiral separation .
- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with simulated data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
